3-(chloromethyl)-2-methyl-2H-indazole
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Overview
Description
3-(Chloromethyl)-2-methyl-2H-indazole: is a heterocyclic organic compound that features a chloromethyl group attached to the indazole ring. Indazoles are a class of compounds known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-2-methyl-2H-indazole typically involves the chloromethylation of 2-methyl-2H-indazole. This can be achieved through the reaction of 2-methyl-2H-indazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety, especially when handling chloromethylating agents. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2-methyl-2H-indazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted indazole derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of methyl-substituted indazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted indazoles with various functional groups.
Oxidation: Indazole carboxylic acids or aldehydes.
Reduction: Methyl-substituted indazoles.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-2-methyl-2H-indazole is used as a versatile intermediate in organic synthesis. It serves as a precursor for the synthesis of various indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, indazole derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. The chloromethyl group allows for further functionalization, enabling the design of compounds with improved biological activity .
Industry: The compound is used in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The biological activity of 3-(chloromethyl)-2-methyl-2H-indazole and its derivatives is often attributed to their ability to interact with specific molecular targets. For example, some indazole derivatives inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and anticancer effects . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function and leading to therapeutic effects .
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)benzoyloxy)benzoic acid: Another chloromethyl-containing compound used in medicinal chemistry.
Chloromethyl methyl ether: Used as a chloromethylating agent but lacks the indazole ring structure.
Uniqueness: 3-(Chloromethyl)-2-methyl-2H-indazole is unique due to the combination of the indazole ring and the chloromethyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate for the synthesis of complex molecules with diverse biological activities.
Properties
CAS No. |
1401734-91-5 |
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Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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